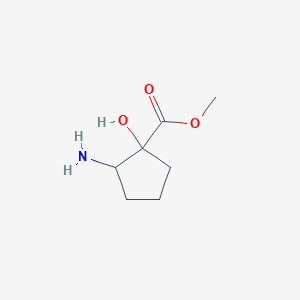

Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate

Description

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl 2-amino-1-hydroxycyclopentane-1-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-11-6(9)7(10)4-2-3-5(7)8/h5,10H,2-4,8H2,1H3 |

InChI Key |

CSVKYZFRFORDHB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCCC1N)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Polyhydroxylated Cyclopentane β-Amino Acid Derivatives (Hexose-Derived Route)

This method employs sugar derivatives as chiral starting materials to build the cyclopentane skeleton stereoselectively, followed by functional group transformations.

- Selective protection and oxidation of hexose derivatives (e.g., d-mannose, d-galactose).

- Wittig olefination to generate diolefins.

- Ring-closing metathesis (RCM) using Grubbs catalysts to form the cyclopentene ring.

- Oxidation of primary hydroxyl groups to carboxylic acids.

- Methyl ester formation via reaction with methyl iodide and sodium bicarbonate.

- Stereoselective aza-Michael addition of amines (e.g., benzylamine) to introduce the amino group.

Example Yields and Conditions:

| Step | Yield (%) | Catalyst/Conditions | Notes |

|---|---|---|---|

| RCM reaction (Grubbs catalyst) | 89–90 | First or second-generation Grubbs | Efficient cyclopentene ring formation |

| Oxidation to carboxylic acid | Quantitative | TEMPO oxidation | Converts aldehyde intermediate to acid |

| Methyl ester formation | 85–97 | NaHCO3 and MeI | Esterification of carboxylic acid |

| Aza-Michael addition (amine addition) | 91 | Benzylamine or p-methoxybenzylamine | Stereoselective introduction of amino group |

Overall Yield: Approximately 34–40% over 8–9 steps from hexose derivatives, which is significantly higher than alternative nitrosugar strategies (~8% yield).

Synthesis via Favorskii Rearrangement and Halogenation

This approach involves halogenation of cyclopentane derivatives followed by Favorskii rearrangement to install the carboxylate and amino functionalities.

- Ring formation in the presence of a base to yield intermediate cyclopentane derivatives.

- Bromination of the intermediate to form halogenated compounds.

- Favorskii rearrangement to yield cyclopentene skeletons.

- Deprotection of amino groups.

- Hydrogenation and ester group removal to yield the target compound.

| Step | Description | Reagents/Conditions |

|---|---|---|

| (a) Ring formation | Base-mediated cyclization | Suitable base, e.g., NaH or KOH |

| (b) Bromination | Halogenation with bromine or chlorine | Br2, Cl2, or equivalents |

| (c) Favorskii rearrangement | Rearrangement to cyclopentene skeleton | Base, heat |

| (d) Hydrogenation | Reduction and ester removal | Hydrogen gas, catalyst (e.g., Pd/C) |

This method is efficient for synthesizing aminocyclopentane carboxylic acids and their derivatives, including methyl esters, with good control over stereochemistry.

Related Synthesis of 1-Hydroxycyclopropanecarboxylates (Methodological Insight)

Though focusing on cyclopropane derivatives, the methodology involving mild acidic and basic conditions, extraction, and purification steps is instructive for cyclopentane analogs.

- Use of aqueous sulfuric acid and sodium nitrite for diazotization.

- Controlled temperature (0–5 °C) to avoid ring opening.

- Extraction with ethyl acetate, drying over magnesium sulfate, and concentration to isolate products.

- Base-mediated hydrolysis with lithium hydroxide, sodium hydroxide, or potassium hydroxide in tetrahydrofuran/water mixtures.

These mild and controllable conditions can be adapted for cyclopentane systems to maintain ring integrity during functionalization.

Comparative Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reactions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hexose-Derived RCM Route | d-Mannose, d-Galactose | Protection, Wittig olefination, RCM, oxidation, esterification, aza-Michael addition | 34–40 | High stereoselectivity, moderate overall yield | Multi-step, requires chiral sugars |

| Favorskii Rearrangement and Halogenation | Substituted cyclopentane derivatives | Halogenation, Favorskii rearrangement, hydrogenation | Not explicitly quantified | Efficient ring formation, versatile | Requires halogenation steps, sensitive conditions |

| Cyclopropane Hydroxycarboxylate Method | Aminocyclopropyl methyl formate | Diazotization, acid/base treatment, extraction | 60–70 (for cyclopropane analogs) | Mild conditions, good yield, scalable | Specific to cyclopropane rings, adaptation needed |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amino group can be reduced to form an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of cyclopentanone derivatives or carboxylic acids.

Reduction: Formation of cyclopentylamines.

Substitution: Formation of various ester or amide derivatives.

Scientific Research Applications

Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-1-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally or functionally related to Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate:

*Calculated based on molecular formula.

Biological Activity

Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate (also referred to as 2-amino-1-hydroxycyclopentane carboxylic acid) is a chemical compound notable for its unique cyclopentane structure, which features both amino and hydroxyl functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuroprotection and modulation of neurotransmitter systems.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 159.18 g/mol

The compound's structure allows for various interactions with biological targets, including enzymes and receptors, which can influence biochemical pathways and processes.

This compound is believed to modulate the activity of specific enzymes involved in inflammatory pathways and neurotransmitter systems. Its mechanism of action may involve:

- Enzyme Inhibition : The compound can inhibit certain enzymes that play a role in inflammation, potentially leading to anti-inflammatory effects.

- Neurotransmitter Modulation : Similar compounds have shown promise in influencing neurotransmitter systems, suggesting that this compound may also exhibit neuroprotective properties.

In Vitro Studies

Preliminary studies have indicated that this compound may exhibit significant biological activity. For instance:

- Neuroprotective Effects : Research has suggested that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This potential has been explored through various assays measuring cell viability and oxidative stress markers.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-amino-4-hydroxycyclopentane-1-carboxylate | CHNO | Exhibits neuroprotective properties; potential for treating neurodegeneration |

| Methyl 2-hydroxycyclopentane-1-carboxylate | CHO | Lacks amino group; primarily used in organic synthesis |

| Racemic methyl (1R,2S)-2-amino-4-hydroxycyclopentane-1-carboxylate | CHNO | A racemic mixture; may exhibit varied biological activities compared to its enantiomers |

Case Studies and Research Findings

Recent research has highlighted the potential applications of this compound in various fields:

- Pharmaceutical Development : Investigations into its use as a lead compound for developing drugs targeting neurological disorders are ongoing. The unique structural features may enhance binding affinity to specific receptors involved in neurotransmission.

Notable Research Findings

A study conducted by researchers at [source] investigated the effects of similar compounds on neuroprotection, highlighting their ability to reduce markers of inflammation and oxidative stress in neuronal cultures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.